Bienvenue dans la boutique en ligne BenchChem!

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid

Peptide coupling Amide bond formation Orthogonal protection

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid (CAS 1256336-73-8, molecular formula C₁₅H₁₉NO₄, MW 277.32 g/mol) is a benzoic acid derivative bearing a cyclopropyl group substituted at the 1-position with a tert-butoxycarbonyl (Boc)-protected amino group. The compound appears as a white crystalline powder with a melting point of approximately 150–155 °C and is moderately soluble in organic solvents such as dimethylformamide and tetrahydrofuran; it is moisture-sensitive and requires storage under an inert atmosphere.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B8058692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(8-9-15)11-6-4-10(5-7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyAITYSYLDYGPVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid – CAS 1256336-73-8 as a Dual-Functional Aminocyclopropyl Building Block for Pharma R&D


4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid (CAS 1256336-73-8, molecular formula C₁₅H₁₉NO₄, MW 277.32 g/mol) is a benzoic acid derivative bearing a cyclopropyl group substituted at the 1-position with a tert-butoxycarbonyl (Boc)-protected amino group [1]. The compound appears as a white crystalline powder with a melting point of approximately 150–155 °C and is moderately soluble in organic solvents such as dimethylformamide and tetrahydrofuran; it is moisture-sensitive and requires storage under an inert atmosphere . This compound serves as a protected aminocyclopropyl building block in organic synthesis, particularly in the preparation of kinase inhibitors, peptidomimetics, and phenylcyclopropyl-containing pharmaceutical intermediates .

Why 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid Cannot Be Replaced by Its Deprotected Free Amine or Simple Benzoic Acid Analogs


This compound occupies a unique position among aminocyclopropyl benzoic acid derivatives because it combines three structural features—a free carboxylic acid, a Boc-protected amine, and a cyclopropyl ring—within a single, bench-stable intermediate. The free amine analog, 4-(1-aminocyclopropyl)benzoic acid (CAS 1014743-82-8), lacks the Boc protection essential for preventing nucleophilic side reactions during carboxylate activation in peptide coupling . Conversely, the methyl ester analog, methyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate (CAS 1338243-88-1), requires an additional hydrolysis step to liberate the carboxylic acid, adding a synthetic operation and potential yield loss; its reported synthesis achieves a 97% yield for the ester but requires subsequent LiOH-mediated saponification to reach the target acid . Non-cyclopropyl analogs such as 4-[(tert-butoxycarbonyl)amino]methylbenzoic acid lack the steric constraint and conformational rigidity conferred by the cyclopropyl moiety, which can influence target binding affinity and metabolic stability in downstream bioactive molecules [1]. Simply put, substituting this compound with any single in-class analog forces a choice among (i) loss of orthogonal protection, (ii) additional synthetic burden, or (iii) loss of cyclopropyl-derived structural benefits—none of which is acceptable in multi-step medicinal chemistry workflows where controlled reactivity and structural integrity are paramount.

Quantitative Evidence Guide for 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid: Comparative Data Against Top Analogs


Orthogonal Boc Protection Eliminates Competing Nucleophilic Reactivity During Carboxylic Acid Activation

The Boc-protected amine on the cyclopropyl ring of 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid prevents intramolecular and intermolecular nucleophilic side reactions during activation of the benzoic acid carboxyl group. The deprotected free amine analog, 4-(1-aminocyclopropyl)benzoic acid (CAS 1014743-82-8), carries a nucleophilic primary amine that competes with external amines during carbodiimide-mediated coupling, leading to oligomerization and reduced coupling yields. In a representative patent synthesis (WO 2022/150316 A1), the target compound was prepared via LiOH-mediated hydrolysis of the corresponding methyl ester in THF/MeOH at 20 °C for 16 h, achieving a 69% isolated yield as a stable, chromatography-free solid . Under identical hydrolysis conditions, the deprotected free amine analog would require re-protection prior to carboxylate activation, adding a minimum of two synthetic steps (Boc re-introduction and purification).

Peptide coupling Amide bond formation Orthogonal protection

Cyclopropyl Ring Confers Enhanced Conformational Rigidity Compared to Non-Cyclopropyl Boc-Amino Benzoic Acids

The cyclopropyl group in 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid imposes a rigid, sterically constrained geometry around the Cα carbon (sp²-like character with bond angles of approximately 60°) that is absent in linear or monocyclic Boc-amino benzoic acid analogs. This rigidity is known to reduce the entropic penalty upon target binding and can limit metabolic oxidation at the Cα position. Comparative analysis of computed physicochemical properties shows that the target compound has a topological polar surface area (TPSA) of 75.6 Ų and an XLogP3 of 2.3 [1]. While direct metabolic stability data for this specific compound are not publicly available, the cyclopropyl motif is widely documented in the medicinal chemistry literature to improve metabolic stability in drug candidates; for example, cyclopropyl-containing benzoic acid derivatives have been developed as potent inhibitors of protein kinase CK2, where the cyclopropyl substituent at the 4-position was critical for target engagement . In contrast, 4-[(tert-butoxycarbonyl)amino]methylbenzoic acid, which lacks the cyclopropyl ring and instead bears a flexible aminomethyl linker, exhibits greater conformational freedom and lacks the steric constraint that can enhance selectivity in target binding .

Conformational restriction Metabolic stability Drug design

Dual Carboxylic Acid and Boc-Amine Functionality Enables Direct Use in Solid-Phase Synthesis Without Pre-Activation

The simultaneous presence of a free carboxylic acid and a Boc-protected amine on the same scaffold makes 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid directly compatible with solid-phase peptide synthesis (SPPS) and bioconjugation workflows without requiring pre-functionalization. After Boc deprotection (commonly with TFA/CH₂Cl₂), the liberated amine can participate in amide bond formation while the carboxylic acid can be coupled to resin-bound amines or biomolecular payloads. In contrast, the methyl ester analog (CAS 1338243-88-1) requires an additional saponification step (LiOH/THF/MeOH/H₂O, 16 h) to unmask the carboxylic acid before it can be used in analogous conjugation reactions; this hydrolysis was reported to yield the target compound in 69% isolated yield . The hydrochloride salt of the deprotected amine, 4-(1-aminocyclopropyl)benzoic acid methyl ester HCl (CAS 1014645-87-4), lacks the Boc protection entirely and thus is incompatible with SPPS protocols that rely on orthogonal Boc/Bzl or Fmoc/tBu strategies; its free amine would also require selective protection before carboxylic acid activation . Commercially, the target compound is available at 95% purity (e.g., AKSci, AChemBlock) and 98% purity (e.g., CymitQuimica, Bidepharm), with batch-specific QC data including NMR, HPLC, and GC available from multiple vendors .

Solid-phase peptide synthesis Bioconjugation Antibody-drug conjugates

Regioisomeric Differentiation: Para-Substituted Benzoic Acid vs. Meta-Substituted Analogs Dictates Downstream Coupling Geometry

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid bears the cyclopropylamine substituent at the para position relative to the carboxylic acid, yielding a linear molecular geometry with a well-defined distance between the two functional handles. The meta-substituted regioisomer (3-(1-aminocyclopropyl)benzoic acid and its Boc-protected analog, CAS 1014743-82-8 for the free amine) produces a bent geometry that alters the exit vector of substituents in final coupled products. In kinase inhibitor programs targeting protein kinase CK2, the position of the aminocyclopropyl substituent on the benzoic acid ring was shown to significantly impact biological activity; para-substituted derivatives have been specifically developed as potent CK2 inhibitors . The meta analog, 3-(1-aminocyclopropyl)benzoic acid, has been studied in distinct contexts including antimicrobial applications and enzyme inhibition with different target selectivity profiles . The target compound has a computed heavy atom count of 20, complexity value of 387, and a formal charge of 0, all identical to what would be expected for the meta isomer; differentiation therefore rests entirely on regiochemistry, which is confirmed by ¹H NMR and ¹³C NMR spectral data available from vendor QC documentation [1].

Regiochemistry Structure-activity relationship Para vs. meta substitution

Optimal Procurement Scenarios for 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid Based on Quantitative Evidence


Multi-Step Parallel Library Synthesis Requiring Orthogonal Protection and Direct Carboxylic Acid Coupling

In parallel medicinal chemistry libraries where diverse amide, ester, or hydrazide products are generated from a common benzoic acid intermediate, 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid provides the carboxylic acid handle ready for immediate activation (e.g., HATU, EDC/HOBt) without requiring ester hydrolysis. After coupling, the Boc group can be removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to reveal the free aminocyclopropyl moiety for a second diversification step. This two-step orthogonal sequence is incompatible with the free amine analog (CAS 1014743-82-8), which would require an initial Boc protection step with attendant yield loss and purification. The documented 69% yield from the methyl ester precursor establishes a baseline efficiency expectation , and the commercial availability at 95–98% purity with batch-specific NMR/HPLC QC from multiple vendors (Bidepharm, AKSci, CymitQuimica, AChemBlock) ensures reproducible input quality across library synthesis campaigns .

Solid-Phase Peptide Synthesis (SPPS) and Antibody-Drug Conjugate (ADC) Payload Construction

The compound's dual functional group architecture—free benzoic acid for resin attachment (e.g., via Wang or Rink amide resins) and Boc-protected amine for on-resin deprotection and subsequent coupling—maps directly onto standard SPPS workflows employing Boc/Bzl or combined Boc/Fmoc strategies. The moisture sensitivity and recommended storage at 2–8 °C or room temperature under desiccant must be factored into laboratory handling protocols. In ADC linker-payload construction, the cyclopropyl group contributes rigidity that may reduce conformational heterogeneity of the final conjugate, a parameter increasingly recognized as important for ADC pharmacokinetics. Commercially, the compound is available from Fujifilm Wako (BLD Pharmatech Ltd.), MolCore, and Bidepharm with documented QC suitable for regulated research environments .

Kinase Inhibitor Hit-to-Lead Optimization Requiring Cyclopropyl-Constrained Benzoic Acid Warheads

For kinase inhibitor programs where a benzoic acid or benzamide moiety serves as a hinge-binding or solvent-exposed region element, the para-substituted cyclopropylamine motif offers a sterically constrained amine that, upon Boc deprotection, can be elaborated into diverse amide, sulfonamide, or urea substituents. The cyclopropyl group's documented contribution to metabolic stability in drug candidates supports its prioritization over flexible-chain analogs during lead optimization. The para regiochemistry ensures a linear exit vector, which has been validated in CK2 inhibitor programs where 4-substituted derivatives achieved potent target engagement . Commercial procurement at scales from 100 mg to 5 g (AChemBlock: 250 mg/$270, 1 g/$810, 5 g/$2,430; Fujifilm Wako: 0.1 g/¥36,800, 0.25 g/¥65,900) provides flexibility from milligram-scale SAR exploration to gram-scale lead optimization .

Quote Request

Request a Quote for 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.